molecular formula C8H13N3O2 B13640889 Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate

Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13640889
M. Wt: 183.21 g/mol
InChI Key: WMKUDGRPIMKADZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is a synthetic organic compound characterized by a pyrazole ring linked to a propanoate backbone via an amino group. The compound is typically synthesized via nucleophilic substitution or condensation reactions, as evidenced by its structural analogs in the literature .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 2-amino-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)6-11-5-3-4-10-11/h3-5,7H,2,6,9H2,1H3

InChI Key

WMKUDGRPIMKADZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CC=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1h-pyrazol-1-yl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate with key analogs, focusing on structural variations, synthesis pathways, and inferred properties.

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (Compound 11b)

  • Synthesis: Prepared via refluxing malononitrile or ethyl cyanoacetate with a pyrazole precursor in 1,4-dioxane and triethylamine, suggesting compatibility of the pyrazole moiety with high-temperature reactions .
  • Reactivity: The cyano group may increase electrophilicity, whereas the phenyl group could improve lipophilicity.

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, hydrochloride

  • Structural Differences : Replaces the pyrazole ring with an indole system, introducing aromaticity and hydrogen-bonding capability via the NH group .
  • Physicochemical Properties : The indole moiety likely increases solubility in polar solvents compared to pyrazole, though the hydrochloride salt form (as in this analog) further enhances aqueous solubility .

Telotristat Ethyl (Free Base of Telotristat Etiprate)

  • Structural Differences : Features a trifluoroethoxy-pyrimidine core and a chlorophenyl-substituted pyrazole, creating a larger, more complex structure optimized for serotonin synthase inhibition .

Structural and Functional Data Table

Compound Name Key Functional Groups Molecular Weight Synthesis Method Inferred Properties Reference
This compound Pyrazole, ethyl ester, amino ~239.3* Not explicitly described Moderate polarity, hydrolyzable
Compound 11b Pyrazole, pyran, cyano, phenyl ~385.4 Reflux in 1,4-dioxane High steric bulk, lipophilic
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate HCl Indole, ethyl ester, amino (salt form) ~308.8 Not explicitly described Enhanced solubility, aromaticity
Telotristat Ethyl Pyrazole, trifluoroethoxy, chlorophenyl 575.0 Multi-step medicinal synthesis High bioactivity, enzyme inhibition

*Calculated based on formula C₇H₁₁N₃O₂.

Biological Activity

Ethyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C9_{9}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : Approximately 196.22 g/mol

The compound features an amino group and a pyrazole moiety, which contribute to its reactivity and biological properties. The presence of these functional groups allows for diverse interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on several pyrazole derivatives, including this compound, showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. A comparative study highlighted its effectiveness against various fungal strains, suggesting potential applications in treating fungal infections.

Fungal Strain Inhibition Zone (mm) MIC (µg/mL)
Candida albicans1564
Aspergillus niger12128

The antifungal mechanism is thought to involve disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

The compound's ability to selectively target cancer cells while sparing normal cells positions it as a promising candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound is believed to bind to key enzymes or receptors, inhibiting their activity and leading to desired biological effects. For example, studies have indicated that it may inhibit dihydrofolate reductase (DHFR), a critical enzyme involved in nucleotide synthesis.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating skin infections caused by multidrug-resistant Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed increased levels of cytochrome c release and activation of caspases, confirming its potential as an anticancer agent.

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